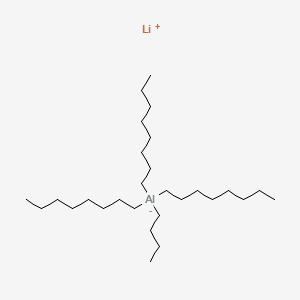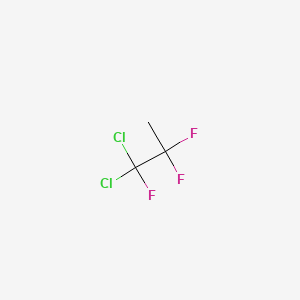![molecular formula C15H15BrN2 B12651064 2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide CAS No. 21236-69-1](/img/structure/B12651064.png)
2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 112667 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 112667 involves multiple steps, each requiring specific reaction conditions. The process typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of NSC 112667 is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
NSC 112667 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of NSC 112667 are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of NSC 112667 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.
科学的研究の応用
NSC 112667 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a drug candidate or a diagnostic agent.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of NSC 112667 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
NSC 112667 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
- NSC 125973
- NSC 181339-01
- NSC 820
Uniqueness
NSC 112667 stands out due to its specific chemical structure, reactivity, and potential applications. Its stability and versatility make it a valuable compound for various scientific and industrial purposes.
特性
CAS番号 |
21236-69-1 |
|---|---|
分子式 |
C15H15BrN2 |
分子量 |
303.20 g/mol |
IUPAC名 |
2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium;bromide |
InChI |
InChI=1S/C15H14N2.BrH/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13;/h1-2,5-6,8,10H,3-4,7,9H2;1H |
InChIキー |
NVYRLQOVEPOOIM-UHFFFAOYSA-N |
正規SMILES |
C1CC[N+]2=C(C1)C3=C(C=C2)C4=CC=CC=C4N3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


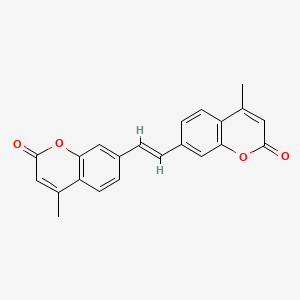
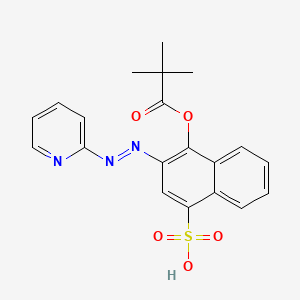
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
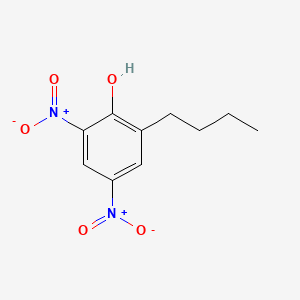
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)
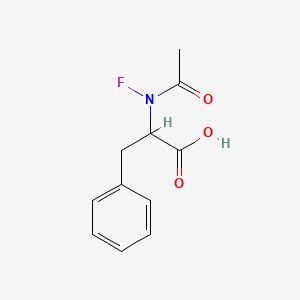
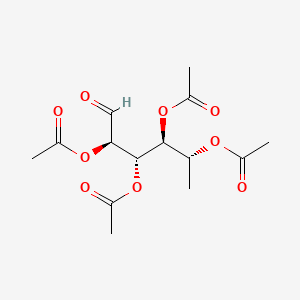
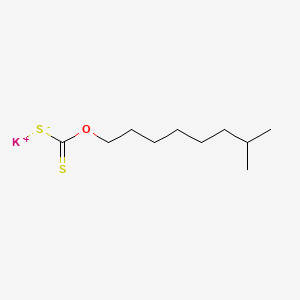
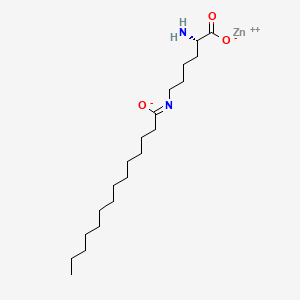
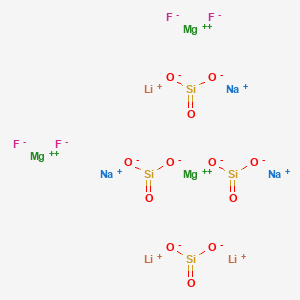
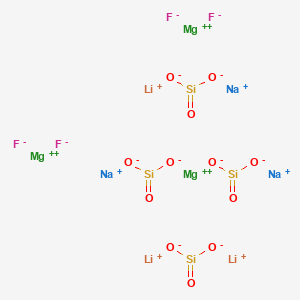
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
